molecular formula C24H21NO4 B14715140 Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate CAS No. 14278-02-5

Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate

Cat. No.: B14715140
CAS No.: 14278-02-5
M. Wt: 387.4 g/mol
InChI Key: ZSGIYYJWLHSUIE-UHFFFAOYSA-N
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Description

Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structural features, which include a carbazole core substituted with butyl and diprop-2-yn-1-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbazole derivatives with new functional groups.

Mechanism of Action

The mechanism of action of Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diprop-2-yn-1-yl 9-butyl-9H-carbazole-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Properties

CAS No.

14278-02-5

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

bis(prop-2-ynyl) 9-butylcarbazole-3,6-dicarboxylate

InChI

InChI=1S/C24H21NO4/c1-4-7-12-25-21-10-8-17(23(26)28-13-5-2)15-19(21)20-16-18(9-11-22(20)25)24(27)29-14-6-3/h2-3,8-11,15-16H,4,7,12-14H2,1H3

InChI Key

ZSGIYYJWLHSUIE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)OCC#C)C3=C1C=CC(=C3)C(=O)OCC#C

Origin of Product

United States

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